1,2,3,4-Tetrahydroquinoline
Overview
Description
1,2,3,4-Tetrahydroquinoline is a structural feature prevalent in many natural products and is considered a "privileged scaffold" due to its presence in numerous bioactive compounds. It is a core element in several peptide-based drugs and exhibits a wide variety of bioactivities . The molecule has been the subject of extensive research due to its medicinal importance and the diversity of its derivatives.
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been achieved through various methods. One efficient approach is the InCl(3)-catalyzed domino reaction of aromatic amines with cyclic enol ethers in water, which has shown high efficiency and cis selectivity . Domino reactions have been extensively reviewed, highlighting methods such as reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures, high-temperature cyclizations, and metal-promoted processes . Another novel route is the Rhodium(I)-catalyzed hydroaminomethylation of 2-isopropenylanilines, which is highly chemo- and regioselective . Additionally, molecular iodine has been used to catalyze domino reactions of anilines with cyclic enol ethers, potentially proceeding through an aza-Diels–Alder process . Direct, solvent-free synthesis methods have also been developed for the preparation of tetrahydroquinoline derivatives, which do not require catalysts or auxiliary reagents .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroquinoline derivatives has been characterized using various techniques. For instance, X-ray powder diffraction data of a specific derivative revealed crystallization in an orthorhombic system with well-defined unit-cell parameters . The 3D structural characterization of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives has been reported, with findings indicating the presence of an intramolecular weak hydrogen bond, which is relevant to the compound's conformational preference .
Chemical Reactions Analysis
The chemical reactivity of 1,2,3,4-tetrahydroquinoline derivatives is diverse, with the ability to undergo various reactions. The domino reactions mentioned in the synthesis analysis are key examples of the chemical transformations these molecules can undergo . Additionally, the derivatives can be synthesized through reactions such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydroquinoline derivatives vary depending on the specific substituents and structural modifications. These properties are crucial for their biological activity and potential use in medicinal chemistry. For example, the cis selectivity observed in the synthesis using InCl(3) is attributed to chelation control in water, which could influence the physical properties of the resulting compounds . The solvent-free synthesis approach also highlights the importance of physical properties, as the reaction conditions can be adjusted (e.g., gentle heating) to achieve rapid and clean conversion to the desired product .
Scientific Research Applications
Key Structural Element in Natural Products
1,2,3,4-Tetrahydroquinolines are significant as key structural elements in many natural products, with broad commercial applications. They are notably present in optically pure form in alkaloids and are essential for pharmaceutical and agrochemical synthesis, such as in the bioactive alkaloids (+)-galipinine and (−)-augustureine, and the antibacterial drug (S)-flumequine (Wang et al., 2009).
Intermediate in Cardiovascular Drugs and Dyes
Tetrahydroquinoline derivatives are important intermediates in cardiovascular drugs and dyes. They have applications in medicinal chemistry and dye synthesis, with research exploring various synthetic methods and their practical applications (Zhang Guobao, 2012).
Medicinal Chemistry Significance
These derivatives play a crucial role in the pharmaceutical and agrochemical industries. They exhibit diverse pharmacological activities like anti-cancer, anti-diabetic, anti-parasitic, and anti-inflammatory activities. The tetrahydroquinoline ring system is common in many biologically active natural products and therapeutic agents, making it a target for new drug development (Sabale et al., 2013).
Novel Routes in Chemical Synthesis
Innovative chemical synthesis methods like the rhodium(I)-catalyzed hydroaminomethylation of 2-isopropenylanilines provide new, atom economical approaches for preparing tetrahydroquinolines. These methods are noted for their high chemo- and regioselectivity, yielding good isolated yields (Vieira & Alper, 2007).
Photocatalysis in Pharmaceutical Development
The synthesis of tetrahydroquinolines via photo-induced reactions, like the [4+2] cycloaddition of acyclic α,β-unsaturated amides with N,N-dialkylanilines, is significant. This photocatalytic method contributes to the development of novel pharmaceutical agents and allows for controlling diastereoselectivity and constructing stereogenic centers (Itoh et al., 2020).
Role in Catalytic Asymmetric Synthesis
Tetrahydroisoquinolines, closely related to tetrahydroquinolines, are used as chiral scaffolds in asymmetric catalysis, showing a wide variety of bioactivities. Novel catalytic stereoselective strategies for their synthesis have been developed, expanding their applications in natural product synthesis (Liu et al., 2015).
Coal Liquefaction Processes
Tetrahydroquinoline has been identified as an effective coal solvent in model compound studies, showing promise in coal conversion processes under mild conditions. Its behavior is attributed to its role as an active H-donor and its ability to penetrate and disperse coal structure (Derbyshire et al., 1984).
Safety And Hazards
Future Directions
1,2,3,4-Tetrahydroquinoline and its derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Future research may focus on further exploring the biological potential of these analogs, their structural–activity relationship (SAR), and their mechanism of action .
properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6,10H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUJPTNKIBCYBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060903 | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [MSDSonline] | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
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Vapor Pressure |
0.04 [mmHg] | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
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Product Name |
1,2,3,4-Tetrahydroquinoline | |
CAS RN |
635-46-1, 25448-04-8 | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
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Record name | 1,2,3,4-Tetrahydroquinoline | |
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Record name | Kusol | |
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Record name | Quinoline, 1,2,3,4-tetrahydro- | |
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Record name | 1,2,3,4-Tetrahydroquinoline | |
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Record name | 1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.216 | |
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Record name | Tetrahydroquinoline | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.708 | |
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Record name | 1,2,3,4-TETRAHYDROQUINOLINE | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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